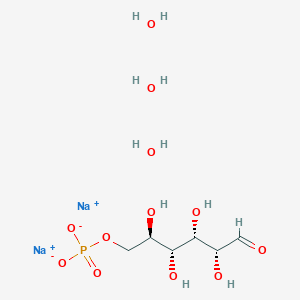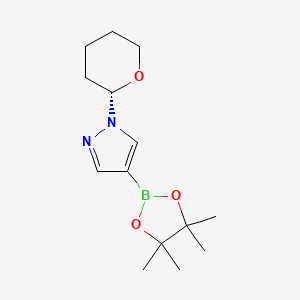
1,8-Diazido-3,5-dioxaoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diazido-3,5-dioxaoctane: is a chemical compound with the molecular formula C6H12N6O2 . . This compound is characterized by the presence of two azido groups and an ether linkage, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,8-Diazido-3,5-dioxaoctane can be synthesized through a multi-step process involving the reaction of triethylene glycol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically requires heating and stirring to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
化学反応の分析
Types of Reactions: 1,8-Diazido-3,5-dioxaoctane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Cycloaddition Reactions:
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and heat.
Cycloaddition: Alkynes, copper(I) catalysts, and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
科学的研究の応用
1,8-Diazido-3,5-dioxaoctane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules, particularly in the field of click chemistry.
Biology: Employed in the preparation of bioconjugates for labeling and imaging studies.
Medicine: Utilized in drug delivery systems, such as liposomes and nanoparticles, to enhance the delivery of therapeutic agents.
作用機序
The mechanism of action of 1,8-Diazido-3,5-dioxaoctane primarily involves its azido groups, which are highly reactive and can participate in various chemical reactions. The azido groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process that is widely used in click chemistry. Additionally, the azido groups can be reduced to amines, which can further react with other functional groups to form new compounds .
類似化合物との比較
1,8-Diamino-3,6-dioxaoctane: Contains amino groups instead of azido groups and is used in the synthesis of metal complexes and nanocomposites.
1,2-Bis(2-azidoethoxy)ethane: Another azido compound with similar reactivity but different molecular structure.
Uniqueness: 1,8-Diazido-3,5-dioxaoctane is unique due to its combination of azido groups and ether linkage, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo click chemistry and form stable triazole rings makes it particularly valuable in the synthesis of complex molecules and advanced materials .
特性
IUPAC Name |
1-azido-3-(2-azidoethoxymethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-2-1-4-13-6-14-5-3-10-12-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOXRMGFYSJLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])COCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane](/img/structure/B8051110.png)
![ethyl (2Z)-5-{[1,1'-biphenyl]-4-yl}-4-{[(tert-butoxy)carbonyl]amino}-2-methylpent-2-enoate](/img/structure/B8051111.png)

![3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine;hydrochloride](/img/structure/B8051118.png)






![tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B8051196.png)

![1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8051209.png)

